REACTION_CXSMILES
|
[CH3:1][P:2]([O:6][CH3:7])(=[O:5])[O:3][CH3:4].[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].C[CH2:14][O:15]CC.O1CC[CH2:20][CH2:19]1>>[CH3:11][CH:10]([CH2:9][C:8]#[C:19][CH3:20])[C:14](=[O:15])[CH2:1][P:2]([O:6][CH3:7])(=[O:5])[O:3][CH3:4]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CP(OC)(=O)OC
|
Name
|
|
Quantity
|
294 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
ester
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was stirred for 15 mins at -78° C. and for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the thus prepared reaction mixture
|
Type
|
WASH
|
Details
|
The solution was washed with 150 ml of aqueous saturated solution of oxalic acid, 150 ml of water and 50 ml of aqueous saturated solution of sodium chloride and condensed
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under a reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CP(OC)(=O)OC)=O)CC#CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |